2,4-dichloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
2,4-dichloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a thiadiazole ring, which is often associated with various biological activities.
Properties
IUPAC Name |
2,4-dichloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S2/c1-10-5-11(2)7-13(6-10)22-16(26)9-28-19-25-24-18(29-19)23-17(27)14-4-3-12(20)8-15(14)21/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUXSVWJMYKQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol, which is then subjected to stepwise alkylation of the sulfur atom and acylation of the nitrogen atom . The reaction conditions often include the use of solvents like methanol and reagents such as dichloroacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogen substitution reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2,4-dichloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects . The thiadiazole ring plays a crucial role in its activity, often interacting with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- **3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- **2,4-dichloro-N-[5-[[2-(3,5-dimethylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
What sets 2,4-dichloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide apart is its specific substitution pattern and the presence of the thiadiazole ring, which imparts unique biological activities and chemical reactivity .
Biological Activity
2,4-Dichloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiadiazole moiety, which is known for various pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 554.49 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Bacterial Activity : Studies have shown that derivatives of thiadiazoles demonstrate potent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substitutions on the phenyl ring showed enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound also exhibited antifungal properties against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored in various studies. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of several signaling pathways. Thiadiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines .
- Case Studies : In vitro studies demonstrated that certain derivatives displayed cytotoxic effects against colon cancer cells, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole derivatives are notable:
- Inhibition of Inflammatory Mediators : Compounds have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation .
- Research Findings : In animal models, these compounds have demonstrated the ability to alleviate symptoms associated with inflammatory diseases, further supporting their therapeutic potential .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
